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Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses
to cirrhosis, liver failure, and hepatocellular carcinoma. A key pathological event in this process
is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and
deposit excessive extracellular matrix (ECM), leading to the scarring of liver tissue.[1][2]
Galectin-3 (Gal-3), a B-galactoside-binding lectin, has emerged as a critical pro-fibrotic
mediator, with elevated expression in fibrotic livers.[1][3][4][5] It plays a significant role in the
activation of HSCs and the perpetuation of the fibrotic cascade.[1]

GB1107 is a novel, orally active small molecule inhibitor of Gal-3, demonstrating high affinity
(27 nM) and over 1000-fold selectivity for Gal-3 compared to other galectins.[3][5] This high
selectivity and oral bioavailability make GB1107 a promising therapeutic candidate for targeting
the underlying mechanisms of liver fibrosis. This technical guide provides a comprehensive
overview of the role of GB1107 in attenuating liver fibrosis, focusing on its mechanism of
action, preclinical efficacy data, and the detailed experimental protocols used to evaluate its
effects.

Mechanism of Action: Inhibiting the Pro-Fibrotic
Activity of Galectin-3
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Galectin-3 contributes to liver fibrosis through several mechanisms, primarily centered on the
activation of hepatic stellate cells. Upon liver injury, Gal-3 is secreted by various cells, including
macrophages, and activates quiescent HSCs to become collagen-producing myofibroblasts.[1]
Galectin-3 can oligomerize on the cell surface, forming lattice-like structures that cluster pro-
fibrotic receptors and amplify signaling pathways, such as the Transforming Growth Factor-3
(TGF-B) pathway, which is a major driver of fibrosis.[1][2]

GB1107 exerts its anti-fibrotic effects by binding to the carbohydrate recognition domain of Gal-
3, preventing it from interacting with its binding partners on the surface of HSCs and other cells.
This inhibition disrupts the pro-fibrotic signaling cascade, leading to a reduction in HSC
activation and subsequent collagen deposition.
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Phase 1: Fibrosis Induction (Weeks 1-8)
Male C57BI/6 Mice
(n=8 per group)

y

Administer CCI4 in Olive Qil (1:3)
1lul/g, i.p., twice weekly

Phase 2: Therapeutic Intervention (Weeks 5-8)

Administer GB1107

(10 mg/kg, p.o., once daily)

Phase 3: Endpoint Analysis (End of Week 8)

Sacrifice and Sample Collection
(Plasma and Liver Tissue)

Biochemical Assays Histological Analysis RNA Sequencing
(ALT, AST, Gal-3, YKL-40) (Sirius Red, SHG) (Whole Liver)
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Pathophysiological Premise
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Liver fibrosis is driven by Galectin-3 is a key mediator
activated hepatic stellate cells (HSCs). of HSC activation.
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apeutic Hypothesis

Inhibition of Galectin-3 will
prevent HSC activation and
reduce liver fibrosis.

Intervention and Outcome

GB1107 is a potent and
selective Galectin-3 inhibitor.

GB1107 attenuates liver fibrosis
in preclinical models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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